AChE-IN-10 Exhibits Superior AChE Inhibitory Potency Compared to Donepezil, the Gold-Standard Clinical Inhibitor
In a direct enzymatic assay using the Ellman method, AChE-IN-10 (Compound 24r) demonstrated an IC50 value of 2.4 nM against AChE, establishing it as a significantly more potent inhibitor than the reference compound donepezil, which exhibited an IC50 of 6.7 nM under comparable assay conditions [1]. This potency advantage positions AChE-IN-10 as a more sensitive and effective probe for investigating AChE-dependent mechanisms in vitro and in vivo.
| Evidence Dimension | In vitro AChE inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 2.4 nM |
| Comparator Or Baseline | Donepezil (6.7 nM) |
| Quantified Difference | 2.8-fold higher potency |
| Conditions | Ellman's assay (colorimetric method) using AChE enzyme |
Why This Matters
For researchers designing dose-response studies or requiring maximal target engagement with minimal compound usage, AChE-IN-10's enhanced potency offers greater experimental flexibility and reduces potential off-target effects associated with higher concentrations of less potent inhibitors.
- [1] Liu Y, Uras G, Onuwaje I, Li W, Yao H, Xu S, et al. Novel inhibitors of AChE and Aβ aggregation with neuroprotective properties as lead compounds for the treatment of Alzheimer's disease. Eur J Med Chem. 2022;235:114305. View Source
